1-(2-Aminothiazol-4-yl)ethanone

Description

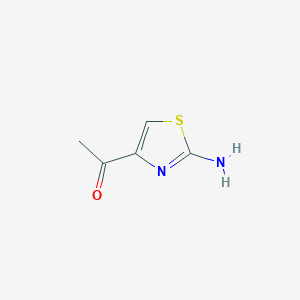

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-1,3-thiazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3(8)4-2-9-5(6)7-4/h2H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYLXMPLFPQUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389368 | |

| Record name | 1-(2-aminothiazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101258-16-6 | |

| Record name | 1-(2-aminothiazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-amino-1,3-thiazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Aminothiazol-4-yl)ethanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-(2-aminothiazol-4-yl)ethanone, a key heterocyclic building block in medicinal chemistry and drug discovery. This document outlines its physicochemical characteristics, structural identifiers, and a representative synthetic protocol, offering valuable insights for researchers engaged in the synthesis and application of novel therapeutic agents.

Core Chemical Properties and Structure

This compound, identified by the CAS number 101258-16-6, is a thiazole derivative featuring an amino group at the 2-position and an acetyl group at the 4-position.[1][2] This arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[3]

Structural and Physicochemical Data

The key structural and physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-amino-1,3-thiazol-4-yl)ethanone | [1] |

| CAS Number | 101258-16-6 | [1] |

| Molecular Formula | C₅H₆N₂OS | [1] |

| Molecular Weight | 142.18 g/mol | [1][4] |

| Appearance | White to light yellow powder | [1][5] |

| Boiling Point | 303.1 °C at 760 mmHg (Predicted) | [1][6] |

| Density | 1.341 g/cm³ (Predicted) | [1] |

| SMILES | CC(=O)C1=CSC(=N1)N | [1] |

| InChI | InChI=1S/C5H6N2OS/c1-3(9)4-2-8-5(6)7-4/h2H,1H3,(H2,6,7) | |

| InChIKey | XLYLXMPLFPQUDL-UHFFFAOYSA-N | [1] |

Structural Elucidation and Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group, a singlet for the proton on the thiazole ring, and a broad singlet for the amino protons.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbon, the carbons of the thiazole ring, and the methyl carbon.

-

IR Spectroscopy: The IR spectrum will likely display characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ketone, and C=N and C-S stretching of the thiazole ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis Methodology: A Representative Experimental Protocol

The synthesis of this compound is most commonly achieved through the Hantzsch thiazole synthesis.[3][7] This method involves the cyclocondensation of an α-haloketone with a thioamide. The following is a representative protocol for this synthesis.

Reaction Scheme:

Caption: General reaction scheme for the Hantzsch synthesis of this compound.

Materials:

-

1-Chloro-2,3-butanedione (1 equivalent)

-

Thiourea (1 equivalent)

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (for work-up)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea in ethanol.

-

Addition of α-Haloketone: To the stirred solution, add 1-chloro-2,3-butanedione dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

-

α-Haloketones are lachrymatory and should be handled with care.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow from synthesis to characterization for this compound.

Caption: A typical workflow for the synthesis and structural confirmation of the target compound.

Conclusion

This compound is a foundational molecule for the development of various heterocyclic compounds of medicinal interest. This guide provides essential technical information to support researchers in its synthesis, characterization, and application in drug discovery and development. Adherence to appropriate synthetic protocols and thorough analytical characterization are crucial for obtaining high-purity material for subsequent research endeavors.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. 101258-16-6|this compound|BLD Pharm [bldpharm.com]

- 5. 101258-16-6 | this compound | Ketones | Ambeed.com [ambeed.com]

- 6. cas-news.com [cas-news.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]

Technical Guide: 1-(2-Aminothiazol-4-yl)ethanone and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-aminothiazol-4-yl)ethanone, a key heterocyclic compound, and its close analog, 1-(2-amino-4-methylthiazol-5-yl)ethanone. While both compounds are significant in medicinal chemistry, published research and experimental data are more abundant for the methylated analog. This document will begin by providing the specific chemical data for this compound and will then delve into the synthesis, biological activities, and experimental protocols primarily focusing on its well-documented methylated counterpart as a representative example of this chemical class.

Core Compound Data: this compound

This section provides the fundamental chemical identifiers for the target compound, this compound.

| Property | Value |

| CAS Number | 101258-16-6 |

| Molecular Formula | C₅H₆N₂OS |

| Molecular Weight | 142.18 g/mol |

Case Study: 1-(2-Amino-4-methylthiazol-5-yl)ethanone

Due to the limited availability of in-depth experimental data for this compound, this guide will focus on its closely related and extensively studied analog, 1-(2-amino-4-methylthiazol-5-yl)ethanone. This compound serves as a critical building block in the synthesis of various bioactive molecules.[1]

Physicochemical Properties

| Property | Value |

| CAS Number | 30748-47-1[1] |

| Molecular Formula | C₆H₈N₂OS[1] |

| Molecular Weight | 156.21 g/mol [1] |

| Appearance | Cream to off-white solid[1] |

| Melting Point | 265 - 266 °C[1] |

| Purity | ≥ 98% (HPLC)[1] |

| Storage | Store at 0-8 °C[1] |

A hydrobromide salt of this compound is also commercially available, with a molecular weight of 223.1 g/mol .[2] The hydrochloride salt of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone has a CAS number of 106012-40-2 and a molecular weight of 192.67 g/mol .[3]

Synthesis of 2-Aminothiazole Derivatives

The Hantzsch thiazole synthesis is a cornerstone method for the preparation of 2-aminothiazole derivatives. This reaction involves the condensation of an α-haloketone with a thiourea-containing compound.[4]

General Synthetic Workflow: Hantzsch Thiazole Synthesis

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Experimental Protocol: Synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones

This protocol details the synthesis of derivatives from 1-(2-amino-4-methylthiazol-5-yl)ethanone via a Claisen-Schmidt condensation.[5]

Materials:

-

1-(2-amino-4-methylthiazol-5-yl)ethanone (10 mmol)

-

Appropriate substituted benzaldehyde (20 mmol)

-

Potassium tert-butylate (10 mmol)

-

Ethanol (10 mL)

-

Acetic acid (for recrystallization)

Procedure:

-

A mixture of 1-(2-amino-4-methylthiazol-5-yl)ethanone, the substituted benzaldehyde, and potassium tert-butylate in ethanol is prepared.[5]

-

The mixture is heated under reflux for 3-5 hours.[5]

-

The reaction is then left overnight at room temperature.[5]

-

The resulting solid product is collected by filtration.[5]

-

The crude product is recrystallized from acetic acid to yield the pure 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone.[5]

Biological Activity and Applications in Drug Development

2-Aminothiazole derivatives are recognized for their broad spectrum of biological activities, making them privileged structures in medicinal chemistry.[4][6] They are integral components of several clinically approved drugs, such as the anticancer agent dasatinib.[4]

Anticancer Activity

Derivatives of 1-(2-amino-4-methylthiazol-5-yl)ethanone have demonstrated notable anticancer properties. The introduction of an arylpropenone moiety has been shown to yield compounds with moderate activity against various cancer cell lines.[5]

Anticancer Screening Data for a Derivative (Compound 9): [5]

| Cell Line | Cancer Type | Growth Inhibition (%) |

| CCRF-CEM | Leukemia | Moderately Active |

| HL-60(TB) | Leukemia | Moderately Active |

| UO-31 | Renal Cancer | Moderately Active |

| MCF7 | Breast Cancer | Moderately Active |

Several studies have reported the potent antiproliferative activity of 2-aminothiazole analogs against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancer.[4] For example, certain 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole have shown IC₅₀ values in the micromolar and even sub-micromolar range in L1210 cells.[4]

Antimicrobial Activity

The 2-aminothiazole scaffold is a key component in the development of new antimicrobial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5]

Antimicrobial Screening of a Derivative (Compound 10): [5]

| Microorganism | Type | Activity |

| Staphylococcus aureus | Gram-positive | Active |

| Pseudomonas aeruginosa | Gram-negative | Active |

| Candida albicans | Fungus | Active |

Minimum Inhibitory Concentration (MIC) Data for Thiazolidin-4-one Derivatives: [7]

The following table presents MIC values for a series of 2,3-diaryl-thiazolidin-4-ones, demonstrating the potential of this class of compounds.

| Compound | S. aureus (mg/mL) | En. cloacae (mg/mL) |

| 5 | 0.03 - 0.12 | 0.008 - 0.06 |

| 9 | 0.24 - 0.96 | 0.12 - 0.48 |

Note: The data represents a range of MIC/MBC values.

Signaling Pathway Involvement

While a specific signaling pathway for this compound is not detailed in the available literature, 2-aminothiazole derivatives have been shown to interact with various biological targets. For instance, some derivatives have been investigated as inhibitors of MAP kinases (ERK and JNK) and c-Src enzyme.[4] The aurora kinase family, which plays a crucial role in tumor growth, has also been identified as a target for 2-aminothiazole-based compounds.

Logical Relationship in Drug Discovery

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride | C6H9ClN2OS | CID 12236850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. library.dmed.org.ua [library.dmed.org.ua]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

The Hantzsch Synthesis of 2-Aminothiazole Derivatives: An In-depth Technical Guide for Drug Discovery Professionals

Abstract: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The Hantzsch synthesis, a classic condensation reaction, remains a cornerstone for the construction of this important heterocyclic motif. This technical guide provides a comprehensive overview of the Hantzsch synthesis for preparing 2-aminothiazole derivatives, tailored for researchers, scientists, and drug development professionals. It delves into the reaction mechanism, presents detailed experimental protocols for various synthetic methodologies, and offers a comparative analysis of quantitative data. Furthermore, this guide illustrates key signaling pathways targeted by 2-aminothiazole derivatives and outlines a typical experimental workflow, all visualized using Graphviz diagrams to facilitate understanding and application in a drug discovery context.

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a key pharmacophore found in a wide array of biologically active compounds.[1][2] Its prevalence in approved drugs, such as the kinase inhibitor Dasatinib and the non-steroidal anti-inflammatory drug Meloxicam, underscores its importance in drug design and development.[3][4] Derivatives of 2-aminothiazole exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][5] The versatility of the Hantzsch synthesis, which allows for the facile introduction of diverse substituents on the thiazole ring, has made it a powerful tool for generating libraries of novel compounds for biological screening.[6]

The Core Reaction: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cyclocondensation reaction between an α-haloketone and a thiourea or thioamide. In the context of 2-aminothiazole synthesis, the reaction involves an α-haloketone and thiourea. The general mechanism proceeds through three key steps:

-

Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone.

-

Intermediate Formation: This initial attack forms a thioether intermediate.

-

Cyclization and Dehydration: Subsequent intramolecular cyclization, driven by the attack of the nitrogen atom on the carbonyl carbon, followed by dehydration, leads to the formation of the aromatic 2-aminothiazole ring.

Caption: The reaction mechanism of the Hantzsch synthesis for 2-aminothiazoles.

Experimental Protocols

This section provides detailed methodologies for key experimental setups, including conventional, microwave-assisted, and catalyst-driven synthesis.

General Procedure for Conventional Hantzsch Synthesis

This protocol describes a standard method for the synthesis of 2-aminothiazole derivatives using conventional heating.

Materials:

-

Substituted α-bromoacetophenone (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Ethanol (10 mL)

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).

-

Add ethanol (10 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold water (50 mL) with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Microwave-Assisted Hantzsch Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[7][8]

Materials:

-

Substituted α-bromoacetophenone (1.0 mmol)

-

Thiourea (1.1 mmol)

-

Ethanol (3 mL)

-

10 mL microwave reactor vial with a stir bar

Procedure:

-

In a 10 mL microwave reactor vial, combine the substituted α-bromoacetophenone (1.0 mmol), thiourea (1.1 mmol), and ethanol (3 mL).[8]

-

Seal the vial and place it in a microwave synthesizer.

-

Irradiate the reaction mixture at a constant power of 170 W for a duration of 5-15 minutes.[8]

-

After irradiation, allow the vial to cool to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Catalytic Hantzsch Synthesis using a Reusable Catalyst

The use of solid-supported catalysts offers advantages in terms of ease of separation and reusability.[1][9]

Materials:

-

3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

-

Thiourea (1 mmol)

-

Substituted benzaldehyde (1 mmol)

-

Silica-supported tungstosilisic acid (SiW.SiO₂) (15 mol%)[1]

-

Ethanol/water (1:1) mixture (5 mL)

Procedure:

-

In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and SiW.SiO₂ (15 mol%).[1]

-

Add 5 mL of an ethanol/water (1:1) mixture to the flask.[1]

-

Stir the mixture at 65 °C.[1]

-

Monitor the reaction progress using TLC. The reaction is typically complete within 2-3.5 hours.[1]

-

Filter the hot solution to remove the catalyst.[1]

-

Wash the recovered solid catalyst with ethanol.[1]

-

The filtered solid product can be further purified by dissolving in acetone, filtering to remove any remaining catalyst, and then evaporating the solvent under vacuum.[1]

-

Dry the final product in an oven at 60 °C.[1]

Data Presentation: Comparative Analysis of Synthesis Conditions

The yield of 2-aminothiazole derivatives is highly dependent on the reaction conditions. The following tables summarize quantitative data on the effects of different catalysts and solvents.

Table 1: Effect of Catalyst on the Yield of 2-Aminothiazole Derivatives

| Entry | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | No Catalyst | - | Ethanol | 80 | Moderate | [1] |

| 2 | SiW.SiO₂ | 15 mol% | Ethanol/Water (1:1) | 65 | 79-90 | [1] |

| 3 | Ca/4-MePy-IL@ZY-Fe₃O₄ | 5 wt% | Ethanol | 80 | Moderate | [1] |

| 4 | Ca/4-MePy-IL@ZY-Fe₃O₄ | 10 wt% | Ethanol | 80 | High (up to 95) | [1] |

| 5 | Zeolite-NaY | - | Ethanol | 80 | 30 | [1] |

| 6 | Ca@zeolite-Y | - | Ethanol | 80 | 60 | [1] |

Table 2: Comparison of Conventional Heating and Microwave-Assisted Synthesis

| Entry | Product | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) | Reference |

| 1 | 2-amino-4-phenylthiazole | 8-10 | 14.20 | 5-15 | 29.46 | [8] |

| 2 | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 8 | Lower Yields | 30 | 95 | [8] |

Application in Drug Discovery: Targeting Signaling Pathways

2-Aminothiazole derivatives have been identified as potent inhibitors of various protein kinases and other key enzymes implicated in diseases such as cancer.[2] Understanding the signaling pathways affected by these compounds is crucial for rational drug design.

Inhibition of Cancer-Related Signaling Pathways

Many 2-aminothiazole derivatives exert their anticancer effects by targeting critical nodes in cell signaling pathways that control proliferation, survival, and metastasis. For instance, derivatives have been designed to inhibit kinases such as EGFR (Epidermal Growth Factor Receptor) and mTOR (mammalian Target of Rapamycin), which are often dysregulated in cancer.[10]

Caption: Inhibition of EGFR and mTOR signaling pathways by 2-aminothiazole derivatives.

Experimental and Logical Workflow

The development of novel 2-aminothiazole derivatives as drug candidates follows a structured workflow, from initial synthesis to biological evaluation.

Caption: A typical workflow for the discovery and development of 2-aminothiazole-based drugs.

Conclusion

The Hantzsch synthesis remains a highly relevant and adaptable method for the preparation of 2-aminothiazole derivatives, which are of significant interest to the drug discovery community. By understanding the underlying mechanism and leveraging modern synthetic techniques such as microwave-assisted synthesis and novel catalytic systems, researchers can efficiently generate diverse libraries of these valuable compounds. The strategic application of these derivatives to modulate key signaling pathways continues to be a promising avenue for the development of new therapeutics. This guide serves as a practical resource to aid in the rational design, synthesis, and evaluation of novel 2-aminothiazole candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. jusst.org [jusst.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-(2-Aminothiazol-4-yl)ethanone: A Technical Guide for Researchers

Introduction: 1-(2-Aminothiazol-4-yl)ethanone is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its molecular structure, featuring a reactive aminothiazole ring coupled with an ethanone moiety, makes it a versatile building block for the synthesis of novel therapeutic agents. Accurate and detailed spectroscopic data are paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols and a workflow for its analysis.

Note on Data Availability: Despite a comprehensive search of scientific literature and chemical databases, publicly available, experimentally verified spectroscopic data for this compound is scarce. Therefore, the following tables present predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. This information serves as a valuable reference for researchers to anticipate the spectral characteristics of this molecule.

Spectroscopic Data Summary

The anticipated spectroscopic data for this compound are summarized below. These values are estimations and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | s | 1H | Thiazole ring H-5 |

| ~6.5-7.0 | br s | 2H | -NH₂ |

| ~2.4-2.6 | s | 3H | -COCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~190-195 | C=O |

| ~168-172 | Thiazole ring C-2 |

| ~145-150 | Thiazole ring C-4 |

| ~110-115 | Thiazole ring C-5 |

| ~25-30 | -COCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium-Strong, Broad | N-H stretch (amine) |

| 1680-1700 | Strong | C=O stretch (ketone) |

| 1600-1650 | Medium | C=N stretch (thiazole ring) |

| 1500-1550 | Medium | N-H bend (amine) |

| 1350-1400 | Medium | C-H bend (methyl) |

| ~1100 | Medium | C-N stretch |

| ~700-800 | Medium | C-S stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| [M]+• | High | Molecular Ion |

| [M-CH₃]+ | Moderate | Loss of methyl group |

| [M-COCH₃]+ | Moderate | Loss of acetyl group |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.

-

Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.

-

A wider spectral width (e.g., 0-200 ppm) is used.

-

A larger number of scans is usually required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

An FTIR spectrometer is used to record the spectrum.

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

-

Data Acquisition:

-

The choice of ionization technique depends on the analyte's properties. Electron Ionization (EI) is a common hard ionization technique that provides fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) is a soft ionization technique suitable for obtaining the molecular ion peak.

-

The sample solution is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

An In-depth Technical Guide on the Solubility of 1-(2-Aminothiazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-(2-aminothiazol-4-yl)ethanone, a compound of interest in pharmaceutical research and development. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in common laboratory solvents. Additionally, qualitative solubility information for a structurally similar compound is presented to offer initial guidance.

Quantitative Solubility Data

Exhaustive searches of scientific databases and chemical supplier documentation did not yield specific quantitative solubility data for this compound. However, for the closely related compound, 1-(2-amino-4-methyl-thiazol-5-yl)-ethanone, the following qualitative information has been reported.

Table 1: Qualitative Solubility of 1-(2-amino-4-methyl-thiazol-5-yl)-ethanone

| Solvent | Temperature (°C) | Solubility |

| Not Specified | 25 | Insoluble[1] |

It is crucial to note that this data is for a structural analog and should be used as a preliminary indicator only. Experimental determination of solubility for this compound is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed methodology for determining the solubility of a solid compound such as this compound in various laboratory solvents. This protocol is based on the widely used equilibrium solubility method.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected common laboratory solvents (e.g., Water, Ethanol, Dimethyl Sulfoxide (DMSO), Methanol, Acetone, Dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical technique like UV-Vis spectroscopy)

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade).

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method (or other suitable technique) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

The 2-Aminothiazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety, a five-membered heterocyclic ring containing both sulfur and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a cornerstone in the development of novel therapeutics. This technical guide provides a comprehensive overview of the diverse biological activities of 2-aminothiazole core structures, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Derivatives of 2-aminothiazole have demonstrated potent cytotoxic and antiproliferative effects against a broad spectrum of human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[1]

Quantitative Anticancer Activity

The in vitro potency of 2-aminothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cancer cell growth. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Dasatinib (BMS-354825) | CML (K562) | <1 nM | [2] |

| Alpelisib | Breast Cancer (PIK3CA mutant) | 5.6 nM (PI3Kα) | [3] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [4] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [4] |

| Compound 27 | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [1] |

| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM | [1] |

| Compounds 23 and 24 | PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM | [1] |

| Compound 28 | HT29 (Colon Cancer) | 0.63 µM | [5] |

| Compound 29 | MDA-MB-231 (Breast Cancer) | 16.3-42.7 nM | [5] |

| Compound 5a | HCT 116 (Colorectal Cancer) | 0.72 µM | [6] |

| Compound 5b | HCT 116 (Colorectal Cancer) | 1.55 µM | [6] |

Mechanisms of Anticancer Action

1.2.1. Kinase Inhibition: A predominant mechanism of action for many anticancer 2-aminothiazole derivatives is the inhibition of protein kinases.[7] These enzymes play a critical role in cell signaling pathways that control proliferation, survival, and angiogenesis. The 2-aminothiazole scaffold serves as an effective pharmacophore for designing ATP-competitive kinase inhibitors.[7] Notable examples include Dasatinib, a potent inhibitor of multiple tyrosine kinases including BCR-Abl and Src family kinases, and Alpelisib, a PI3K inhibitor.[3][7]

Caption: Generalized Kinase Inhibition Pathway by 2-Aminothiazole Derivatives.

1.2.2. Induction of Apoptosis and Cell Cycle Arrest: Many 2-aminothiazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle, thereby preventing cancer cell proliferation.[1] Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest at the G0/G1 or G2/M phases.[1]

Caption: Cell Cycle Arrest Induced by 2-Aminothiazole Derivatives.

Experimental Protocols for Anticancer Activity Evaluation

A general workflow for evaluating the anticancer potential of novel 2-aminothiazole derivatives involves a series of in vitro assays.

Caption: General Experimental Workflow for Anticancer Evaluation.

1.3.1. MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

2-Aminothiazole test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.[2][8]

-

1.3.2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Materials:

-

Treated and untreated cancer cells

-

Cold 70% ethanol

-

Phosphate-buffered saline (PBS)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

-

-

Procedure:

-

Harvest the treated and untreated cells and wash with PBS.

-

Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.

-

Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[9]

-

Antimicrobial Activity: Combating Infectious Diseases

The 2-aminothiazole scaffold is a key component in numerous antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi. The structural versatility of this core allows for modifications that can enhance potency and broaden the spectrum of activity.

Quantitative Antimicrobial Activity

The in vitro antimicrobial efficacy of 2-aminothiazole derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |

| Sulfathiazole | Streptococcus pyogenes | 0.5 - 4 | [10] |

| Cefdinir | Streptococcus pneumoniae | 0.06 - 0.25 | [11] |

| Compound 21 | MRSA | 2 - 4 | [12] |

| Trifluoromethoxy substituted aminothiazoles | MRSA | 2 - 16 | [12] |

| Piperazinyl derivative 121d | S. aureus 29213 | 2 | [13] |

| Piperazinyl derivative 121d | E. coli 25922 | 4 | [13] |

| Halogen derivative of thiourea 124 | S. aureus | 4 - 16 | [13] |

| Halogen derivative of thiourea 124 | S. epidermidis | 4 - 16 | [13] |

Experimental Protocol for Antimicrobial Susceptibility Testing

2.2.1. Broth Microdilution Method

This is a standard method for determining the MIC of an antimicrobial agent.

-

Materials:

-

Test microorganisms (bacterial or fungal strains)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

2-Aminothiazole test compounds

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare serial twofold dilutions of the 2-aminothiazole compounds in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][14]

-

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

2-aminothiazole derivatives have also been investigated for their anti-inflammatory properties. Their mechanism of action in this context often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Anti-inflammatory Activity

The anti-inflammatory potential of these compounds can be assessed in vitro by their IC50 values against inflammatory enzymes and in vivo by their ability to reduce inflammation in animal models.

| Compound/Derivative | Target/Model | Activity | Reference |

| Thiazolyl derivative 188 | COX-1 | IC50 = 1.00–6.34 µM | [15] |

| Thiazolyl derivative 188 | COX-2 | IC50 = 0.09–0.71 µM | [15] |

| Compound 16 | 5-LO | IC50 = 0.3 µM | [8] |

| Compound 16 | mPGES-1 | IC50 = 0.4 µM | [8] |

| ST-1853, ST-1906 | 5-LO (in PMNLs) | IC50 = 0.05 µM | [2] |

| Benzyl derivative (L5) | Carrageenan-induced paw edema | Significant reduction | [16] |

Experimental Protocol for Anti-inflammatory Activity Evaluation

3.2.1. Carrageenan-Induced Rat Paw Edema Model

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

2-Aminothiazole test compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

-

-

Procedure:

-

Administer the test compounds and the standard drug to different groups of animals (e.g., orally or intraperitoneally). A control group receives only the vehicle.

-

After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.[7]

-

Conclusion

The 2-aminothiazole core structure continues to be a highly valuable and versatile scaffold in the discovery and development of new therapeutic agents. Its derivatives have demonstrated significant biological activity across a range of diseases, including cancer, infectious diseases, and inflammatory disorders. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, leading to the identification of potent and selective drug candidates. The experimental protocols and mechanistic insights provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic scaffold. Further exploration of novel derivatives and their mechanisms of action will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Development of novel aminothiazole-comprising 5-LO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

The Amino Group on the Thiazole Ring: A Gateway to Chemical Diversity and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. The reactivity of its exocyclic amino group, in conjunction with the electronic properties of the thiazole ring, provides a rich platform for chemical modification, leading to a vast array of derivatives with significant biological activities. This technical guide delves into the core reactivity of the amino group on the thiazole ring, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a comprehensive resource for professionals in drug discovery and development.

Quantitative Reactivity Data

The reactivity of the amino group is intrinsically linked to its basicity and nucleophilicity, which can be quantified through pKa values and reaction kinetics. Substituents on the thiazole ring can significantly influence these properties, thereby modulating the reactivity and biological activity of the resulting derivatives.

Basicity of 2-Aminothiazole Derivatives

The pKa of 2-aminothiazole is a fundamental parameter influencing its reactivity. Comparison of the pKa values of 5-substituted 2-aminothiazoles with their 2-N,N-dimethylaminothiazole counterparts confirms that protonation occurs at the endocyclic nitrogen atom.[1]

| Compound | pKa[2] |

| 2-Aminothiazole | 5.39 |

Table 1: pKa value of unsubstituted 2-aminothiazole.

A study on 5-substituted 2-aminothiazoles and their N,N-dimethylated analogs demonstrated a linear relationship between their pKa values and the Hammett σ_meta_ substituent constants, further supporting endocyclic nitrogen protonation.[1] While the specific pKa values from this study were not presented in a tabular format, the observed trend highlights the influence of ring substituents on the basicity of the thiazole nitrogen.

Biological Activity of 2-Aminothiazole Derivatives

The amenability of the 2-amino group to derivatization has led to the discovery of potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of these compounds.

| Compound | Target Cell Line | IC50 (µM)[3] |

| Derivative 1 | A549 (Lung Carcinoma) | 8.64 |

| Derivative 1 | HeLa (Cervical Cancer) | 6.05 |

| Derivative 1 | HT29 (Colorectal Adenocarcinoma) | 0.63 |

| Derivative 1 | Karpas299 (Anaplastic Large Cell Lymphoma) | 13.87 |

| Derivative 2 | HeLa (Cervical Cancer) | 1.6 ± 0.8 |

Table 2: In Vitro Cytotoxicity (IC50) of selected 2,4-disubstituted thiazole amide derivatives.[2][4]

Quantitative Structure-Activity Relationship (QSAR) studies on aminothiazole derivatives as Aurora A kinase inhibitors have further elucidated the structural features crucial for their biological activity. These studies have led to the development of models that can predict the inhibitory activity of new analogs.[5][6]

Key Experimental Protocols

The versatile reactivity of the 2-amino group allows for a range of chemical transformations, including acylation, sulfonylation, urea formation, and Schiff base condensation. Furthermore, the amino group can be a handle for Sandmeyer-type reactions to introduce other functionalities onto the thiazole ring.

Hantzsch Thiazole Synthesis and Subsequent N-Acylation

A common route to N-acylated 2-aminothiazoles involves the initial construction of the thiazole ring via the Hantzsch synthesis, followed by acylation of the amino group.[7][8]

Protocol 1: Synthesis of 2-Amino-4-aryl-thiazole Intermediate [7]

-

Materials: Substituted acetophenone (1.0 eq), Thiourea (1.2 eq), N-Bromosuccinimide (NBS) (1.1 eq), p-Toluenesulfonic acid (PTSA) (catalytic amount), Acetonitrile, Ethanol, Sodium carbonate.

-

Procedure:

-

Synthesis of α-bromoketone: To a solution of the substituted acetophenone in acetonitrile, add NBS and a catalytic amount of PTSA. Reflux the mixture for 10 hours. After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Hantzsch Thiazole Synthesis: Dissolve the crude α-bromoketone in ethanol. Add thiourea and sodium carbonate. Reflux the mixture for 5 hours.

-

Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from ethanol.

-

Protocol 2: N-Acylation of 2-Amino-4-aryl-thiazole [7]

-

Materials: 2-Amino-4-aryl-thiazole (1.0 eq), Chloroacetyl chloride (1.1 eq), Dichloromethane (DCM), Sodium carbonate, Water.

-

Procedure:

-

Reaction Setup: Dissolve the 2-amino-4-aryl-thiazole in DCM and add sodium carbonate as a base.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride dropwise to the solution with constant stirring.

-

Reaction Progression: Allow the reaction to proceed at 0 °C for 12 hours.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography.

-

One-Pot Synthesis of 2-Aminothiazole Derivatives

An efficient one-pot procedure allows for the synthesis of 2-aminothiazole derivatives from methylcarbonyl compounds and thiourea using a reusable catalyst.[9]

Protocol 3: Catalytic One-Pot Synthesis of 2-Aminothiazoles [9]

-

Materials: Acetophenone derivative (1.5 mmol), Thiourea (1.0 mmol), Trichloroisocyanuric acid (TCCA) (0.5 mmol), Ca/4-MePy-IL@ZY-Fe3O4 catalyst (0.01 g), Ethanol (3.0 mL), 10% Sodium bicarbonate solution.

-

Procedure:

-

In 3.0 mL of ethanol, stir TCCA, the acetophenone derivative, and the catalyst at 80 °C for 25 minutes.

-

Monitor the reaction by TLC to confirm the formation of the intermediate carbonyl alkyl halide.

-

Add thiourea to the reaction mixture.

-

After completion of the reaction, collect the nanocatalyst using an external magnet.

-

Neutralize the mixture with a 10% sodium bicarbonate solution to obtain the 2-aminothiazole product.

-

-

Yields: This method has been reported to produce a variety of 2-aminothiazole derivatives in good to excellent yields (up to 95%).[9]

Sandmeyer Reaction of 2-Aminothiazoles

The amino group on the thiazole ring can be converted to a diazonium salt, which can then undergo a Sandmeyer reaction to introduce halogens onto the ring.[10][11]

Protocol 4: Halogenation of 2-Amino-1,3-thiazoles via Sandmeyer Reaction [11]

-

Materials: 2-Aminothiazole derivative (e.g., 40 mg, 0.20 mmol), Copper(II) halide (CuX2, X = Cl or Br; 0.30 mmol), Acetonitrile (2 mL), n-Butyl nitrite (35 µL, 0.30 mmol).

-

Procedure for Dihalogenation:

-

Dissolve the 2-aminothiazole and CuX2 in acetonitrile. Stir the mixture at room temperature for 15 to 120 minutes (gentle heating at 40 °C may be necessary for CuCl2).

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, add n-butyl nitrite and stir the reaction for an additional 15 minutes at 65 °C.

-

Cool the reaction mixture and evaporate the acetonitrile in vacuo.

-

-

Reported Yields: Dihalo-1,3-thiazole derivatives have been obtained in yields of up to 79%.[10] Monohalogenated products can also be obtained by modifying the reaction conditions, such as temperature and the ratio of reagents.[10][11]

Signaling Pathways and Experimental Workflows

The biological activity of many 2-aminothiazole derivatives stems from their ability to inhibit key signaling pathways implicated in diseases such as cancer. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.

PI3K/Akt/mTOR Signaling Pathway

Several novel aminothiazole-triazole derivatives have been identified as potent dual inhibitors of PI3K and mTOR, key components of a critical intracellular signaling cascade that promotes cell growth and survival.[12]

Inhibition of the PI3K/Akt/mTOR pathway by aminothiazole derivatives.

Aurora Kinase Inhibition

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. 2-Aminothiazole derivatives have been developed as potent inhibitors of these kinases.[6][13]

Mechanism of action of aminothiazole-based Aurora kinase inhibitors.

General Experimental Workflow for Synthesis and Evaluation

The development of novel 2-aminothiazole derivatives typically follows a structured workflow from synthesis to biological evaluation.

A typical workflow for the development of 2-aminothiazole derivatives.

References

- 1. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. benchchem.com [benchchem.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 9. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 1-(2-Aminothiazol-4-yl)ethanone: A Technical Guide for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility and Biological Significance of a Key Heterocyclic Building Block.

Introduction

1-(2-Aminothiazol-4-yl)ethanone is a pivotal heterocyclic scaffold that serves as a versatile starting material in the synthesis of a wide array of biologically active compounds. The inherent reactivity of its 2-aminothiazole core, combined with the acetyl functional group, provides multiple avenues for chemical modification, making it a prized building block in medicinal chemistry. This technical guide explores the synthesis, key reactions, and therapeutic applications of derivatives originating from this compound, with a focus on its role in the development of novel therapeutic agents. The 2-aminothiazole moiety is a prominent feature in numerous approved drugs, highlighting its significance in drug design and discovery.[1][2][3]

Core Synthesis of this compound

The primary route for the synthesis of the this compound core structure is the Hantzsch thiazole synthesis. This classic condensation reaction involves the reaction of an α-haloketone with a thioamide. For the synthesis of this compound, a common and efficient precursor is 3-chloro-2,4-pentanedione, which reacts with thiourea.

Experimental Protocol: Hantzsch Synthesis of this compound

Materials:

-

3-Chloro-2,4-pentanedione

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2,4-pentanedione (1.0 equivalent) in absolute ethanol.

-

Add thiourea (1.1-1.5 equivalents) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the product.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with deionized water.

-

Dry the purified this compound product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Synthetic Applications and Derivatization

The this compound scaffold offers several sites for chemical modification, primarily at the amino group and the acetyl methyl group. These modifications have led to the development of derivatives with a broad spectrum of biological activities.

Chalcone Synthesis via Claisen-Schmidt Condensation

A widely employed derivatization strategy is the Claisen-Schmidt condensation of the acetyl group of this compound with various aromatic aldehydes. This reaction yields chalcones, which are known precursors for flavonoids and other heterocyclic compounds with significant therapeutic potential.

Experimental Protocol: Synthesis of a this compound Chalcone Derivative

Materials:

-

This compound (1.0 equivalent)

-

Substituted aromatic aldehyde (1.0 equivalent)

-

Ethanol

-

Aqueous potassium hydroxide (KOH) solution (e.g., 40%)

-

Glacial acetic acid

Procedure:

-

Dissolve this compound and the substituted aromatic aldehyde in ethanol in a flask.

-

Cool the mixture in an ice bath and slowly add the aqueous KOH solution with constant stirring.

-

Allow the reaction to stir at room temperature for several hours to days, monitoring the progress by TLC.

-

Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with glacial acetic acid to precipitate the chalcone derivative.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of 2-aminothiazole derivatives. These compounds often exert their effects through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Chalcone | MGC-803 (Gastric) | 1.52 | [4] |

| 1b | Chalcone | HCT-116 (Colon) | 1.83 | [4] |

| 1c | Chalcone | MCF-7 (Breast) | 2.54 | [4] |

| 2a | N-aryl acetamide | HeLa (Cervical) | 1.6 | [5] |

| 2b | N-aryl acetamide | A549 (Lung) | 1.6 | [5] |

| 3 | Pyrrolidine-substituted chalcone | HepG2 (Liver) | 10.6 µg/mL | [5] |

Antimicrobial Activity

The 2-aminothiazole scaffold is a key component in many antimicrobial agents. Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound ID | Derivative Type | Microorganism | MIC (mg/mL) | Reference |

| 4a | Thiazolidinone | S. aureus | 0.008-0.06 | [6] |

| 4b | Thiazolidinone | S. Typhimurium | 0.008-0.06 | [6] |

| 5a | Benzothiazolylthiazolidinone | E. coli | 0.12 | [7] |

| 5b | Benzothiazolylthiazolidinone | S. aureus | 0.12 | [7] |

| 6 | 5-Benzyliden-2-imino-thiazolidin-4-one | E. coli | 0.10 | [8] |

Role in Signaling Pathways: Inhibition of Ecto-5'-Nucleotidase (e5'NT/CD73)

Recent research has identified derivatives of this compound as inhibitors of ecto-5'-nucleotidase (e5'NT), also known as CD73. This enzyme plays a critical role in the tumor microenvironment by converting extracellular adenosine monophosphate (AMP) to adenosine. Adenosine, in turn, can suppress the anti-tumor immune response by activating adenosine receptors on immune cells. By inhibiting e5'NT, these compounds can reduce the production of immunosuppressive adenosine, thereby enhancing the immune system's ability to attack cancer cells.[9][10]

Caption: The ecto-5'-nucleotidase (e5'NT/CD73) signaling pathway and its inhibition.

Conclusion

This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse molecular libraries. The derivatives synthesized from this core have demonstrated significant potential in addressing critical therapeutic areas, particularly in oncology and infectious diseases. The continued exploration of this scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers to leverage the synthetic potential of this compound in their drug discovery endeavors.

References

- 1. oatext.com [oatext.com]

- 2. oatext.com [oatext.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The elegant complexity of mammalian ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Discovery and History of 2-Aminothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of synthetic compounds with a broad spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the discovery and historical development of 2-aminothiazole compounds, detailing their synthesis, the elucidation of their biological activities, and their mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

The Genesis of a Scaffold: The Hantzsch Synthesis

The journey of 2-aminothiazole compounds began in 1887 with the pioneering work of German chemist Arthur Hantzsch.[2] His development of the Hantzsch thiazole synthesis provided a versatile and efficient method for the creation of the thiazole ring, a fundamental component of these compounds.[2] This reaction, involving the condensation of an α-haloketone with a thioamide, laid the groundwork for the synthesis of a vast array of thiazole derivatives, including the 2-aminothiazoles when thiourea is used as the thioamide component.[2]

The Original Hantzsch Synthesis: A Procedural Overview

The classical Hantzsch synthesis of a representative 2-aminothiazole, 2-amino-4-phenylthiazole, is a foundational experiment in heterocyclic chemistry. The following protocol is adapted from established procedures that reflect the principles of the original synthesis.

Experimental Protocol: Classical Synthesis of 2-Amino-4-phenylthiazole

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

-

20 mL scintillation vial or round-bottom flask

-

Stir bar and magnetic stir plate with heating

-

Büchner funnel and side-arm flask

-

Filter paper

Procedure:

-

In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

-

Add methanol (5 mL) and a magnetic stir bar to the reaction vessel.

-

Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for a duration of 30-60 minutes.

-

After the reflux period, remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to ensure thorough mixing, which should result in the formation of a precipitate.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any residual salts.

-

Spread the product on a watch glass and allow it to air dry completely.

Logical Workflow for Hantzsch Synthesis

Caption: General laboratory workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.

The Dawn of a Therapeutic Era: Discovery of Antibacterial Activity

The therapeutic potential of 2-aminothiazole derivatives came to the forefront with the development of sulfonamide antibiotics. The journey began with the discovery of Prontosil in the early 1930s by Gerhard Domagk, which was found to metabolize into the active antibacterial agent, sulfanilamide.[1] This spurred the synthesis of numerous sulfanilamide derivatives, leading to the emergence of sulfathiazole in the late 1930s as a potent and less toxic alternative.[1]

Mechanism of Action: Inhibition of Folate Synthesis

Sulfathiazole and other sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[3][4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the biosynthesis of nucleic acids and some amino acids in bacteria.[4] By blocking this pathway, sulfathiazole effectively halts bacterial growth and replication.[4]

Signaling Pathway: Sulfathiazole Inhibition of Bacterial Folate Synthesis

Caption: Sulfathiazole competitively inhibits dihydropteroate synthase (DHPS).

Early Antibacterial Activity of Sulfathiazole

Early studies on sulfathiazole demonstrated its efficacy against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was a key metric used to quantify its activity.

Table 1: Historical Minimum Inhibitory Concentration (MIC) of Sulfathiazole against Pathogenic Bacteria

| Bacterial Species | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 10 - 100 | [5] |

| Streptococcus pyogenes | 5 - 50 | [5] |

| Escherichia coli | 50 - 200 | [5] |

Note: The reported MIC values from early studies can vary depending on the specific strains and experimental conditions used.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution

This protocol outlines the general method used in early studies to determine the bacteriostatic effect of sulfathiazole.

Materials:

-

Sterile nutrient broth

-

Stock solution of sulfathiazole

-

Standardized suspension of the bacterial isolate

-

Sterile test tubes

-

Incubator

Procedure:

-

Preparation of Antibiotic Dilutions: A series of sterile test tubes containing nutrient broth are prepared. A stock solution of sulfathiazole is serially diluted in these tubes to create a range of decreasing concentrations.

-

Inoculation: Each tube is inoculated with a standardized suspension of the bacterial isolate being tested. A control tube containing no antibiotic is also inoculated to serve as a growth control.

-

Incubation: The tubes are incubated at 37°C for 18-24 hours.

-

Reading Results: The tubes are visually inspected for turbidity (cloudiness). The lowest concentration of sulfathiazole that shows no visible turbidity is recorded as the MIC.

Expanding the Therapeutic Horizon: Antifungal and Anti-inflammatory Activities

Following the success of antibacterial 2-aminothiazoles, research expanded to explore other potential therapeutic applications. This led to the discovery of 2-aminothiazole derivatives with significant antifungal and anti-inflammatory properties.

Discovery of Antifungal Activity

While the historical discovery of the first antifungal 2-aminothiazole is less defined than that of sulfathiazole, modern screening methods have identified potent antifungal agents based on this scaffold. For instance, compound 41F5, an aminothiazole with an alicyclic substituent at the 2-position and an aromatic substituent at the 5-position, has been identified as a fungistatic agent against Histoplasma capsulatum.[6]

Table 2: Antifungal Activity of 2-Aminothiazole Derivative 41F5

| Fungal Species | IC₅₀ (µM) | Activity | Reference |

| Histoplasma capsulatum | 0.87 | Fungistatic | [6] |

Discovery of Anti-inflammatory Activity

The anti-inflammatory potential of 2-aminothiazole derivatives has been recognized through their ability to modulate key inflammatory pathways. A notable example is the inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are potent mediators of inflammation.

Signaling Pathway: Inhibition of the 5-Lipoxygenase Pathway

Caption: 2-Aminothiazole derivatives can inhibit the 5-lipoxygenase (5-LOX) pathway.

Conclusion

From its humble beginnings in the late 19th century with the Hantzsch synthesis, the 2-aminothiazole scaffold has evolved into a cornerstone of modern medicinal chemistry. The discovery of the potent antibacterial activity of sulfathiazole marked a pivotal moment in the history of medicine, paving the way for the development of a vast array of therapeutic agents. The continued exploration of 2-aminothiazole derivatives has unveiled a remarkable diversity of biological activities, including antifungal and anti-inflammatory properties. This enduring legacy and the ongoing discovery of new applications underscore the profound and lasting impact of 2-aminothiazole compounds on human health and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. asianpubs.org [asianpubs.org]

- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Safety and Handling of 1-(2-Aminothiazol-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(2-Aminothiazol-4-yl)ethanone, a key building block in pharmaceutical research and development. Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety information for the broader class of 2-aminothiazole derivatives to ensure a conservative and proactive approach to laboratory safety.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Warning

Toxicological and Safety Data

| Parameter | Value | Species | Route | Notes |

| LD50 (Lethal Dose, 50%) | Data not available | - | - | Handle as a compound with potential for significant toxicity. |

| LC50 (Lethal Concentration, 50%) | Data not available | - | - | Avoid inhalation of dust or aerosols. |